Benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene-: is a heterocyclic compound that features a fused ring system combining benzimidazole and oxazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis have been explored to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted benzimidazo(1,2-b)oxazole derivatives, which can exhibit diverse chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene- serves as a valuable building block for the construction of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its antimicrobial, anticancer, and antiviral properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents .
Industry: In the industrial sector, benzimidazo(1,2-b)oxazole derivatives are used in the development of materials with specific properties, such as electroluminescent materials for organic light-emitting diodes (OLEDs) and other electronic devices .
Wirkmechanismus
The mechanism of action of benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the precise molecular interactions involved .
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: A structurally related compound with a wide range of biological activities.
Benzothiazole: Another heterocyclic compound with applications in medicinal chemistry.
Uniqueness: Benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene- stands out due to its unique fused ring system, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
78370-20-4 |
---|---|
Molekularformel |
C10H8N2O |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
2-methylidene-1H-[1,3]oxazolo[3,2-a]benzimidazole |
InChI |
InChI=1S/C10H8N2O/c1-7-6-12-9-5-3-2-4-8(9)11-10(12)13-7/h2-5H,1,6H2 |
InChI-Schlüssel |
TXUVSXFXDMBKBD-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CN2C3=CC=CC=C3N=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.